molecular formula C28H27N5O2 B7453693 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide

1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide

Cat. No. B7453693
M. Wt: 465.5 g/mol
InChI Key: HJJJOGOZYYFASU-UHFFFAOYSA-N
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Description

1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as BPP-4, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPP-4 belongs to the class of piperidine-based compounds and is known to exhibit promising activity against various biological targets.

Mechanism of Action

1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide acts as a modulator of various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. It has been shown to exhibit both agonist and antagonist activity depending on the target receptor. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine and acetylcholine, which are important in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of various signaling pathways. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit neuroprotective effects, including the protection of dopaminergic neurons from oxidative stress and the prevention of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential as a pharmacological tool for the study of various biological targets. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective analogs of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide that can be used as pharmacological tools for the study of various biological targets. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide in the treatment of various neurological disorders, such as Parkinson's disease and addiction. Finally, the potential toxicity of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide needs to be further investigated to determine its safety profile for use in experimental settings.

Synthesis Methods

The synthesis of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide involves a multi-step process that includes the reaction of 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid with N-phenylpiperidine-4-carboxamide. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide.

Scientific Research Applications

1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential pharmacological properties. It has shown promising activity against various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and addiction.

properties

IUPAC Name

1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c34-27(30-24-11-5-2-6-12-24)22-13-16-32(17-14-22)28(35)25-20-33(19-21-8-3-1-4-9-21)31-26(25)23-10-7-15-29-18-23/h1-12,15,18,20,22H,13-14,16-17,19H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJJOGOZYYFASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CN(N=C3C4=CN=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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